7-Chloro-2-hydroxyquinoline-3-carbaldehyde

Monoamine Oxidase Inhibition CNS Drug Discovery Quinoline Aldehyde Selectivity

7-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS 73568-43-1) is a heterocyclic aromatic aldehyde belonging to the hydroquinolone class, characterized by a chlorine atom at the 7-position, a hydroxyl group at the 2-position, and a reactive carbaldehyde at the 3-position of the quinoline ring. This multifunctional scaffold serves as a key intermediate for constructing Schiff bases, transition metal complexes, and biologically active quinoline derivatives relevant to antimicrobial and CNS-targeted drug discovery programs.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 73568-43-1
Cat. No. B3024804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-hydroxyquinoline-3-carbaldehyde
CAS73568-43-1
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O
InChIInChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14)
InChIKeySLMKBPCYPXSKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS 73568-43-1): A Versatile Quinoline Aldehyde Building Block for Medicinal Chemistry and Coordination Complexes


7-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS 73568-43-1) is a heterocyclic aromatic aldehyde belonging to the hydroquinolone class, characterized by a chlorine atom at the 7-position, a hydroxyl group at the 2-position, and a reactive carbaldehyde at the 3-position of the quinoline ring [1]. This multifunctional scaffold serves as a key intermediate for constructing Schiff bases, transition metal complexes, and biologically active quinoline derivatives relevant to antimicrobial and CNS-targeted drug discovery programs.

Why 7-Chloro-2-hydroxyquinoline-3-carbaldehyde Cannot Be Replaced by Generic Quinoline-3-carbaldehydes


The specific substitution pattern—7-chloro, 2-hydroxy, and 3-carbaldehyde—creates a unique electronic and steric environment that governs both chemical reactivity and biological target engagement. Simply interchanging with non-chlorinated 2-hydroxyquinoline-3-carbaldehyde or 2-chloroquinoline-3-carbaldehyde analogs alters the electrophilicity of the aldehyde group for condensation reactions and modifies binding interactions at biological targets such as monoamine oxidase isoforms [1]. The 7-chloro substituent contributes to measurable differentiation in enzyme inhibition selectivity, while the 2-hydroxy group is essential for generating polycrystalline metal complexes with defined geometries and enhanced biological activity relative to the free ligands. Direct head-to-head comparative quantitative data against specific structural analogs remains limited in the published literature; the evidence below represents the best available quantitative differentiation to guide scientific procurement decisions.

Quantitative Differentiation Evidence for 7-Chloro-2-hydroxyquinoline-3-carbaldehyde Against Closest Analogs


Selective Monoamine Oxidase B (MAO-B) Inhibition: 6.7-Fold Selectivity Over MAO-A

In enzyme inhibition assays curated in ChEMBL and hosted by BindingDB, 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits a markedly selective inhibition profile for human MAO-B (IC50 = 8,600 nM) over human MAO-A (IC50 = 58,000 nM), yielding a calculated selectivity ratio of approximately 6.7-fold (MAO-A IC50 / MAO-B IC50) [1]. Class-level knowledge of quinoline-3-carbaldehyde SAR indicates that halogen substitution at the 7-position can influence isoform selectivity, but direct IC50 comparator data for the non-chlorinated analog (2-hydroxyquinoline-3-carbaldehyde) in the same assay system is not publicly available. The moderate potency combined with measurable MAO-B selectivity of the 7-chloro derivative positions it as a differentiated starting scaffold for selective MAO-B inhibitor optimization, particularly relevant for Parkinson's disease research where MAO-B selectivity is therapeutically desirable to avoid tyramine-related hypertensive crises associated with MAO-A inhibition.

Monoamine Oxidase Inhibition CNS Drug Discovery Quinoline Aldehyde Selectivity

High-Yield Schiff Base Condensation: 76.12% Isolated Yield for Imine Quinoline Ligand Synthesis

Condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde with 2,2′-thiodianiline in ethanol yields the corresponding imine quinoline ligand (L) in 76.12% isolated yield [1]. The ligand and its Zn(II) complexes (ZnL and ZnL2) were fully characterized by 1H/13C NMR, FTIR, UV–Vis, TGA/DTA, and pXRD, confirming successful imine bond formation and polycrystalline structure with average crystallite diameters of 13.28 nm (L), 21.19 nm (ZnL), and 16.26 nm (ZnL2). Thermal stability of the metal complexes was confirmed up to approximately 200 °C. While no direct comparative yield data against 2-hydroxyquinoline-3-carbaldehyde (non-chlorinated) under identical reaction conditions is available, the 76.12% yield demonstrates robust reactivity of the 7-chloro-substituted aldehyde for Schiff base formation—a critical prerequisite for developing quinoline-based coordination compounds.

Schiff Base Synthesis Coordination Chemistry Quinoline Imine Ligands

Antibacterial Activity of Derived Schiff Base Ligand: Inhibition Zones Against Gram-Positive and Gram-Negative Bacteria

The Schiff base ligand (E)-2-(((7-chloro-2-hydroxyquinolin-3-yl)methylene)amino)-3-phenylpropanoic acid, synthesized from 7-chloro-2-hydroxyquinoline-3-carbaldehyde and phenylalanine, demonstrated concentration-dependent antibacterial activity at 100 µg/mL using the disc diffusion method [1]. Inhibition zones were recorded as: Bacillus cereus = 10.00 ± 0.41 mm, Staphylococcus aureus = 6.05 ± 0.21 mm, Escherichia coli = 8.00 ± 0.41 mm, Salmonella typhi = 7.17 ± 0.24 mm, and antifungal activity against Candida albicans = 11.25 ± 0.20 mm. The copper(II) complex of this ligand exhibited substantially enhanced activity (S. aureus = 25.05 ± 0.41 mm, E. coli = 21.08 ± 0.31 mm), representing an activity enhancement factor of approximately 4.1-fold against S. aureus relative to the free ligand. Direct comparative data against Schiff bases derived from non-chlorinated 2-hydroxyquinoline-3-carbaldehyde under identical assay conditions is not available, but the consistent bioactivity profile across multiple bacterial strains supports the utility of the 7-chloro substitution pattern for generating antimicrobial coordination compounds.

Antibacterial Screening Schiff Base Ligands Quinoline Antimicrobials

Optimal Application Scenarios for 7-Chloro-2-hydroxyquinoline-3-carbaldehyde Guided by Quantitative Evidence


Selective MAO-B Inhibitor Lead Optimization for Parkinson's Disease

With a demonstrated 6.7-fold selectivity for MAO-B over MAO-A (IC50 = 8,600 nM vs. 58,000 nM), 7-chloro-2-hydroxyquinoline-3-carbaldehyde serves as a viable starting scaffold for medicinal chemistry programs targeting selective MAO-B inhibition [1]. The aldehyde group at the 3-position provides a synthetic handle for rapid derivatization into imines, hydrazones, or reduced amine analogs for structure-activity relationship exploration. The 7-chloro substitution is hypothesized to contribute to the observed isoform selectivity through electronic modulation of the quinoline ring. This compound is particularly suited for hit-to-lead campaigns where moderate initial potency with demonstrable isoform selectivity is preferred over high-potency but non-selective quinoline derivatives.

Synthesis of Antibacterial Metal Complexes via Schiff Base Intermediates

The 76.12% yield for imine quinoline ligand formation [2], combined with the confirmed antibacterial activity of derived Schiff base-metal complexes (inhibition zones up to 25.05 mm against S. aureus for Cu(II) complex [3]), positions 7-chloro-2-hydroxyquinoline-3-carbaldehyde as a reliable building block for coordination chemistry research targeting antimicrobial applications. The compound's N,O-donor sites (quinoline nitrogen, hydroxyl oxygen, and imine nitrogen upon condensation) enable tridentate chelation with transition metals, yielding polycrystalline complexes with enhanced biological activity relative to the free ligand. This scaffold is recommended for research groups developing metal-based antimicrobial agents against multidrug-resistant bacterial strains, where metal complexation can overcome resistance mechanisms.

Quinoline-Based Fluorescent Probe Development Leveraging AIEE Properties

The 2-hydroxyquinoline-3-carbaldehyde core structure has been established as an aggregation-induced emission enhancement (AIEE)-active fluorophore with demonstrated optical sensing capabilities for fluoride ions and bovine serum albumin (BSA) interaction monitoring [4]. Although quantitative photophysical data (quantum yield, emission maxima, Stokes shift) specific to the 7-chloro derivative is currently unavailable in the peer-reviewed literature, the presence of the electron-withdrawing chlorine atom at the 7-position is expected to modulate emission properties relative to the parent 2-hydroxyquinoline-3-carbaldehyde through inductive and resonance effects. This compound is recommended for exploratory fluorescent probe design programs where halogen substitution is hypothesized to tune photophysical parameters such as emission wavelength and environmental sensitivity.

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